7alpha-Thio Spironolactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thio Spironolactone involves the thioalkylation of spironolactone. One practical method includes using Hünig’s base to achieve a high yield . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques such as ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is common to monitor the synthesis and purity .

Chemical Reactions Analysis

Types of Reactions: 7alpha-Thio Spironolactone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Utilizes reducing agents like lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.

Major Products Formed: The major products formed from these reactions include 7alpha-thiomethylspironolactone and canrenone, both of which are significant metabolites of spironolactone .

Scientific Research Applications

7alpha-Thio Spironolactone has a wide range of applications in scientific research:

Mechanism of Action

7alpha-Thio Spironolactone exerts its effects by acting as an antimineralocorticoid and antiandrogen. It binds to mineralocorticoid receptors, preventing the action of aldosterone, a hormone that regulates sodium and potassium balance . This leads to increased excretion of sodium and water while retaining potassium. Additionally, it inhibits 17alpha-hydroxylase, reducing the synthesis of androgens and other steroids .

Comparison with Similar Compounds

7alpha-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogenic properties.

Canrenone: A metabolite of spironolactone that also acts as an antimineralocorticoid.

6beta-Hydroxy-7alpha-thiomethylspironolactone: A hydroxylated metabolite with extended half-life and similar pharmacological effects.

Uniqueness: 7alpha-Thio Spironolactone is unique due to its specific inhibition of 17alpha-hydroxylase, making it a valuable tool in studying steroidogenesis and developing targeted therapies for conditions related to steroid hormone imbalance .

Biological Activity

7alpha-Thio spironolactone (7α-TS) is a steroidal antimineralocorticoid and antiandrogen, recognized as a minor active metabolite of spironolactone. Its biological activity is significant in the context of treating conditions such as hypertension, heart failure, and certain hormonal disorders. This article explores the biological activity of 7α-TS, its pharmacokinetics, mechanisms of action, and relevant clinical studies.

Pharmacokinetics

7α-TS is primarily formed through the metabolic pathway of spironolactone, which is a prodrug with a short half-life of approximately 1.4 hours. In contrast, 7α-TS and its major metabolite, 7α-thiomethylspironolactone (7α-TMS), exhibit longer half-lives—15.0 hours for 7α-TMS and 16.5 hours for canrenone, another metabolite . The following table summarizes the pharmacokinetic parameters of spironolactone and its metabolites:

| Compound | C max (Day 1) | C max (Day 15) | AUC (Day 15) | t 1/2 |

|---|---|---|---|---|

| Spironolactone | 72 ng/mL | 80 ng/mL | 231 ng- hour/mL | 1.4 hours |

| Canrenone | 155 ng/mL | 181 ng/mL | 2,173 ng- hour/mL | 16.5 hours |

| 7α-TMS | 359 ng/mL | 391 ng/mL | 2,804 ng- hour/mL | 13.8 hours |

| 6β-OH-7α-TMS | 101 ng/mL | 125 ng/mL | 1,727 ng- hour/mL | 15.0 hours |

7α-TS functions primarily as an antagonist of mineralocorticoid receptors (MRs). It competes with aldosterone for binding to these receptors in renal tissues, leading to increased sodium excretion and potassium retention—characteristics that are crucial for its diuretic effects . Additionally, it exhibits antiandrogenic properties by binding to androgen receptors (AR), albeit with lower affinity compared to dihydrotestosterone (DHT) .

Clinical Studies and Findings

Several studies have investigated the biological activity and therapeutic implications of 7α-TS:

- Heart Failure Study : In a clinical trial involving patients with decompensated heart failure, concentrations of canrenone and 7α-TMS were monitored over time. Results indicated that both metabolites significantly increased at various time points post-administration of high-dose spironolactone, suggesting their role in mediating therapeutic effects .

- Tumorigenesis Research : A study on the effects of spironolactone and its metabolites on tumor formation showed that treatment with spironolactone reduced the incidence of tumors in animal models when compared to controls receiving carcinogens alone. The study highlighted the potency of spironolactone's metabolites, including 7α-TS, in modulating cancer-related pathways .

- Cytochrome P450 Interaction : Research has demonstrated that spironolactone and its metabolites affect cytochrome P450 enzymes involved in steroid metabolism. The presence of the thio group in compounds like 7α-TS is crucial for this interaction, leading to decreased steroid hydroxylase activity in adrenal tissues .

Properties

IUPAC Name |

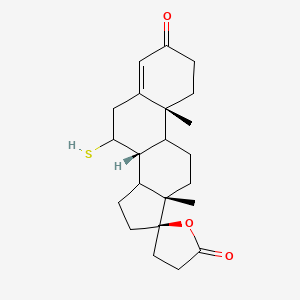

(8R,10R,13S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15?,16?,17?,19-,20+,21+,22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCDWYJROUPYPT-WJNMOAHPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC([C@@H]3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.